![molecular formula C14H19N5O2 B278319 3-butoxy-N-(2-ethyl-2H-tetraazol-5-yl)benzamide](/img/structure/B278319.png)
3-butoxy-N-(2-ethyl-2H-tetraazol-5-yl)benzamide
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Overview
Description
3-butoxy-N-(2-ethyl-2H-tetraazol-5-yl)benzamide, also known as BAY 41-2272, is a chemical compound that has been widely studied for its potential use in treating various diseases. It belongs to the class of drugs known as soluble guanylate cyclase (sGC) activators, which have been shown to have a range of effects on the body.
Mechanism of Action
3-butoxy-N-(2-ethyl-2H-tetraazol-5-yl)benzamide 41-2272 works by activating sGC, an enzyme that plays a key role in the regulation of smooth muscle tone and vascular function. By increasing the production of cyclic guanosine monophosphate (cGMP), a signaling molecule that promotes relaxation of smooth muscle cells, 3-butoxy-N-(2-ethyl-2H-tetraazol-5-yl)benzamide 41-2272 can improve blood flow and reduce inflammation in the body.
Biochemical and Physiological Effects:
3-butoxy-N-(2-ethyl-2H-tetraazol-5-yl)benzamide 41-2272 has been shown to have a range of biochemical and physiological effects, including vasodilation, anti-inflammatory effects, and inhibition of platelet aggregation. It has also been shown to improve endothelial function and reduce oxidative stress in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 3-butoxy-N-(2-ethyl-2H-tetraazol-5-yl)benzamide 41-2272 in lab experiments is its ability to selectively activate sGC, which can help researchers better understand the role of this enzyme in various physiological processes. However, one limitation of using 3-butoxy-N-(2-ethyl-2H-tetraazol-5-yl)benzamide 41-2272 is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.
Future Directions
There are several potential future directions for research on 3-butoxy-N-(2-ethyl-2H-tetraazol-5-yl)benzamide 41-2272. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's, which have been linked to dysfunction of the sGC/cGMP pathway. Another area of interest is its potential use in combination with other drugs, such as phosphodiesterase inhibitors, to enhance its therapeutic effects. Additionally, further research is needed to better understand the long-term effects of 3-butoxy-N-(2-ethyl-2H-tetraazol-5-yl)benzamide 41-2272 in vivo and its potential for use in clinical settings.
Synthesis Methods
3-butoxy-N-(2-ethyl-2H-tetraazol-5-yl)benzamide 41-2272 can be synthesized using a multi-step process that involves the reaction of 2-ethyl-2H-tetrazole-5-carboxylic acid with butylamine, followed by the addition of 4-chlorobenzoyl chloride and subsequent purification steps.
Scientific Research Applications
3-butoxy-N-(2-ethyl-2H-tetraazol-5-yl)benzamide 41-2272 has been studied extensively for its potential use in treating a variety of diseases, including pulmonary hypertension, heart failure, and erectile dysfunction. It has been shown to improve vascular function and reduce inflammation in animal models, and has also been investigated for its potential use in treating cancer and neurodegenerative diseases.
properties
Product Name |
3-butoxy-N-(2-ethyl-2H-tetraazol-5-yl)benzamide |
---|---|
Molecular Formula |
C14H19N5O2 |
Molecular Weight |
289.33 g/mol |
IUPAC Name |
3-butoxy-N-(2-ethyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C14H19N5O2/c1-3-5-9-21-12-8-6-7-11(10-12)13(20)15-14-16-18-19(4-2)17-14/h6-8,10H,3-5,9H2,1-2H3,(H,15,17,20) |
InChI Key |
CTAITVOGPOMSQM-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=NN(N=N2)CC |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=NN(N=N2)CC |
Origin of Product |
United States |
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